

Molecular structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-2,5-dimethyl-4-nitrobenzene
Cat. No.:	B092686

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **1-Bromo-2,5-dimethyl-4-nitrobenzene**

Introduction

1-Bromo-2,5-dimethyl-4-nitrobenzene is a polysubstituted aromatic compound belonging to the nitrobenzene family. With the chemical formula $C_8H_8BrNO_2$ and CAS Number 15540-81-5, this molecule serves as a valuable intermediate in organic synthesis and a model compound for studying the interplay of electronic and steric effects in aromatic systems.^{[1][2]} Its structure, featuring a combination of electron-donating methyl groups, an electron-withdrawing nitro group, and a deactivating bromo group, creates a unique electronic landscape that dictates its reactivity and physical properties. Understanding this molecular architecture with precision is paramount for professionals in chemical research, materials science, and drug development, as it informs synthetic strategy, predicts molecular interactions, and guides the design of novel functional materials.

This guide provides a comprehensive exploration of the molecular structure of **1-Bromo-2,5-dimethyl-4-nitrobenzene**. We will move beyond a simple description of its composition to delve into the advanced analytical techniques and computational methods used for its characterization. The causality behind experimental choices will be explained, reflecting a framework of self-validating protocols essential for scientific integrity.

Core Molecular Architecture and Physicochemical Properties

The foundational identity of **1-Bromo-2,5-dimethyl-4-nitrobenzene** is established by its constituent atoms and their arrangement. The molecule is built upon a benzene ring, a scaffold that imparts aromaticity and planarity. Attached to this ring are four substituents: a bromine atom, two methyl groups, and a nitro group, positioned at carbons 1, 2, 5, and 4, respectively.

Property	Value	Source
IUPAC Name	1-bromo-2,5-dimethyl-4-nitrobenzene	PubChem[1]
CAS Number	15540-81-5	ChemScene[3]
Molecular Formula	C ₈ H ₈ BrNO ₂	PubChem[1]
Molecular Weight	230.06 g/mol	PubChem[1]
Canonical SMILES	CC1=CC(=C(C=C1Br)C)--INVALID-LINK--[O-]	PubChem[1]

The electronic character of the molecule is a complex interplay of substituent effects. The nitro group (NO₂) is a potent electron-withdrawing group through both resonance and inductive effects, significantly reducing the electron density of the aromatic ring.[4] Conversely, the two methyl (CH₃) groups are electron-donating via hyperconjugation and induction, partially offsetting the effect of the nitro group. The bromine (Br) atom is inductively electron-withdrawing but can donate electron density through resonance, classifying it as a deactivating yet ortho-, para-directing group in electrophilic aromatic substitution reactions.[5] The combination of these competing electronic influences governs the molecule's reactivity, stability, and spectroscopic signatures.

Definitive Structural Elucidation: A Multi-Technique Approach

Determining the precise three-dimensional structure of a molecule requires a synergistic application of multiple analytical techniques. While each method provides unique insights, their

combined power yields a comprehensive and validated structural model, both in the solid state and in solution.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Expertise & Causality: Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the atomic arrangement of a crystalline solid.^[6] It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing in the crystal lattice. This technique is chosen when an unambiguous, high-resolution solid-state structure is required, which is critical for understanding intermolecular interactions like halogen bonding or π -stacking that can influence material properties.^[7] While specific crystallographic data for **1-Bromo-2,5-dimethyl-4-nitrobenzene** is not publicly available, analysis of a closely related compound, 1-Bromo-4-methyl-2-nitrobenzene, shows a dihedral angle of 14.9(11) $^{\circ}$ between the nitro group and the phenyl ring, indicating slight non-planarity due to steric hindrance.^[8] A similar deviation would be expected for the title compound.


Trustworthiness through Protocol: The reliability of an SCXRD structure is contingent upon a rigorous experimental workflow, from crystal growth to data refinement. Each step contains internal validation checks to ensure the quality of the final model.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Dissolve the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. The goal is to obtain single, defect-free crystals of 0.1-0.3 mm in size.
- **Crystal Mounting:** Carefully select a well-formed crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.
- **Data Collection:** Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal vibrations and radiation damage. An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.^[9]

- Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while exposing it to a monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).[8]
- Data Reduction & Structure Solution: The collected diffraction intensities are integrated and corrected for experimental factors. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (like Bromine).
- Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions. The final model is validated using metrics like R-factor and goodness-of-fit.

Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating molecular structure in the solution phase.[10][11] ^1H NMR provides information about the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).[12] ^{13}C NMR reveals the number of unique carbon atoms and their functional group identity.[13] For **1-Bromo-2,5-dimethyl-4-nitrobenzene**, ^1H NMR is expected to show two distinct singlets for the non-equivalent aromatic protons and two singlets for the two magnetically different methyl groups, confirming the substitution pattern.

Trustworthiness through Data: The interpretation of NMR spectra is a self-validating process. The number of signals must match the number of non-equivalent nuclei, the integration of ¹H signals must correspond to the proton count, and the coupling patterns must be consistent with the proposed connectivity.

Predicted Spectroscopic Data

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	~7.8 - 8.2	Singlet	Aromatic H adjacent to Bromine
¹ H	~7.2 - 7.6	Singlet	Aromatic H adjacent to Methyl
¹ H	~2.5	Singlet	Methyl (C2) protons
¹ H	~2.3	Singlet	Methyl (C5) protons
¹³ C	~145 - 150	Singlet	C-NO ₂
¹³ C	~135 - 140	Singlet	C-CH ₃ (x2)
¹³ C	~130 - 135	Singlet	C-H (x2)
¹³ C	~115 - 120	Singlet	C-Br
¹³ C	~20 - 25	Singlet	-CH ₃ (x2)

Note: These are estimated values based on typical ranges for substituted benzenes. Actual values may vary.[\[14\]](#)[\[15\]](#)

Experimental Protocol: NMR Spectrum Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).

- Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, well-resolved peaks.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay, FID) is recorded.
- Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations. For **1-Bromo-2,5-dimethyl-4-nitrobenzene**, the most diagnostic peaks are the strong, characteristic stretching vibrations of the nitro group.[16][17] Their presence provides immediate and reliable confirmation of this key functional group.

Trustworthiness through Characteristic Bands: The vibrational frequencies of functional groups are well-documented. The appearance of strong absorptions in the expected regions for N-O bonds serves as a robust validation of the molecule's identity.[18]

Expected Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
1555–1485	Asymmetric Stretch	Aromatic Nitro (N-O)
1355–1320	Symmetric Stretch	Aromatic Nitro (N-O)
3100–3000	C-H Stretch	Aromatic C-H
2980–2850	C-H Stretch	Methyl (Aliphatic C-H)
1600–1450	C=C Stretch	Aromatic Ring
~1050	C-Br Stretch	Aryl Bromide

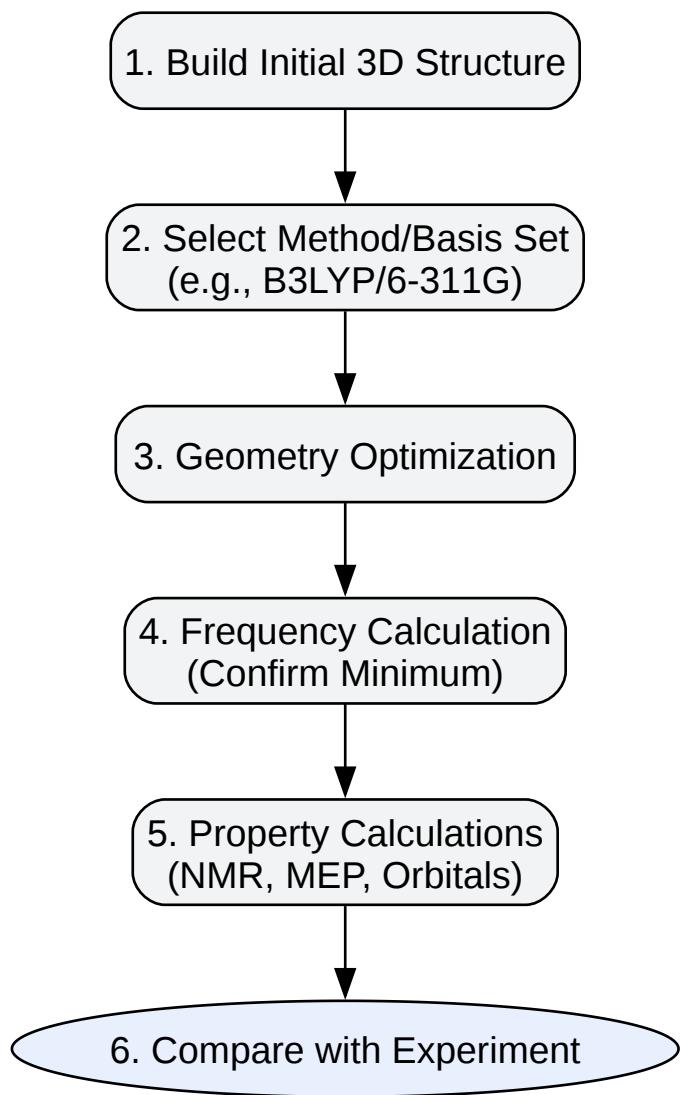
Source: Adapted from standard IR spectroscopy tables.[16][18]

Experimental Protocol: KBr Disk Method

- Sample Preparation: Grind 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
- Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Scan: Acquire the sample spectrum. The instrument automatically subtracts the background, yielding the infrared spectrum of the compound.

Computational Chemistry: In Silico Structural Validation

Expertise & Causality: Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool that complements experimental data.[19][20] It allows for the calculation of the molecule's minimum energy geometry, electronic properties, and predicted


spectroscopic data from first principles. This is crucial for visualizing molecular orbitals, understanding electron density distribution, and rationalizing the observed reactivity. By comparing DFT-calculated parameters with experimental results from X-ray and NMR, we can achieve a higher level of confidence in the structural assignment.[21]

Trustworthiness through Correlation: The validity of a computational model is established by its ability to reproduce experimental observations. A strong correlation between calculated and measured bond lengths, angles, and spectroscopic shifts indicates that the theoretical model is a reliable representation of the molecule.

Computational Workflow: DFT Analysis

- **Structure Building:** An initial 3D structure of **1-Bromo-2,5-dimethyl-4-nitrobenzene** is built using molecular modeling software.
- **Method Selection:** A suitable theoretical level is chosen. A common and effective choice is the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[22]
- **Geometry Optimization:** The energy of the molecule is minimized with respect to all atomic coordinates. This calculation yields the most stable, lowest-energy conformation of the molecule.
- **Frequency Calculation:** A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the predicted vibrational (IR) spectrum.
- **Property Calculation:** Further calculations can be performed on the optimized geometry to determine properties such as NMR chemical shifts, molecular electrostatic potential (MEP), and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: A typical workflow for DFT-based molecular structure analysis.

Synthesis and Safety Considerations

A plausible synthetic route to **1-Bromo-2,5-dimethyl-4-nitrobenzene** involves the nitration of 1-bromo-2,5-dimethylbenzene. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO_2^+), generated *in situ* from a mixture of nitric acid and sulfuric acid, acts as the electrophile.^[5] The directing effects of the bromo and methyl substituents would guide the incoming nitro group to the C4 position. A similar synthesis is used for 1-bromo-4-nitrobenzene from bromobenzene.^[5]

Safety: **1-Bromo-2,5-dimethyl-4-nitrobenzene**, like many nitroaromatic and brominated compounds, should be handled with care. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[23][24] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[25][26] All handling should be performed in a well-ventilated fume hood.[27]

Conclusion

The molecular structure of **1-Bromo-2,5-dimethyl-4-nitrobenzene** is a product of its unique substitution pattern, which imparts distinct electronic and steric characteristics. A comprehensive understanding of this structure is not achieved by a single method but through a rigorous, multi-faceted approach. The definitive solid-state architecture is provided by X-ray crystallography, while NMR spectroscopy reveals its structure and dynamics in solution. FT-IR spectroscopy serves as a rapid confirmation of key functional groups. These experimental techniques, when integrated with the predictive and explanatory power of computational chemistry, provide a complete and validated picture of the molecule. This detailed structural knowledge is the foundation upon which its applications in synthesis, chemical biology, and materials science are built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2,5-dimethyl-4-nitrobenzene | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. nbino.com [nbino.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. researchgate.net [researchgate.net]

- 7. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaproducts.wesleyan.edu]
- 11. jchps.com [jchps.com]
- 12. Structural elucidation by NMR(1H NMR) | PPTX [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. fishersci.com [fishersci.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. fishersci.com [fishersci.com]
- 27. dl.novachem.com.au [dl.novachem.com.au]
- To cite this document: BenchChem. [Molecular structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092686#molecular-structure-of-1-bromo-2-5-dimethyl-4-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com